

Avadomide hydrochloride as a molecular glue

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Compound of Interest						
Compound Name:	Avadomide Hydrochloride					
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An In-depth Technical Guide to Avadomide Hydrochloride as a Molecular Glue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avadomide (CC-122) is a novel, small-molecule, orally bioavailable agent belonging to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1][2] It functions as a "molecular glue," a mechanism that involves inducing or stabilizing the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Avadomide specifically binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[5][6] This binding event alters the substrate specificity of the ligase, prompting the recruitment and degradation of "neosubstrates" that are not typically targeted by the native CRL4CRBN complex.[7][8]

The primary neosubstrates of avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][9] The degradation of these factors underlies avadomide's potent dual activities: a direct, cell-autonomous cytotoxic effect on malignant B-cells and a robust immunomodulatory effect on the tumor microenvironment, primarily through T-cell and NK-cell activation.[9][10] These properties have positioned avadomide as a promising therapeutic agent in hematologic malignancies, particularly relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][9]

Mechanism of Action: The Molecular Glue Concept

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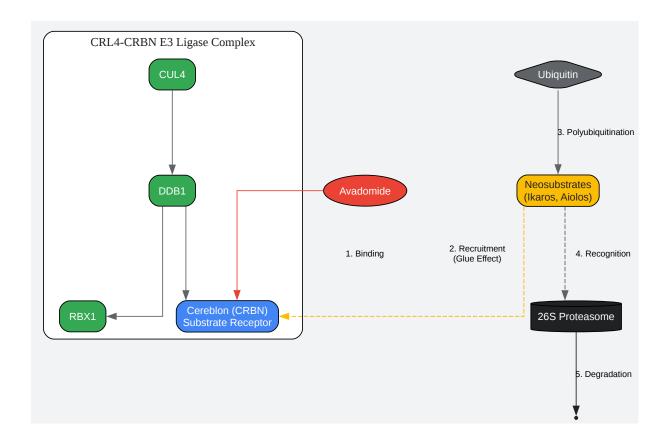


Avadomide's mechanism is a prime example of targeted protein degradation. Unlike traditional enzyme inhibitors, it does not block a protein's active site but instead hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-driving proteins.

The process unfolds in several key steps:

- Binding to Cereblon: Avadomide binds to a specific pocket on the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[8][11]
- Conformational Change and Neosubstrate Recruitment: This binding induces a
 conformational change on the surface of CRBN, creating a novel interface that has a high
 affinity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]
- Ubiquitination: The recruitment of Ikaros and Aiolos brings them into close proximity with the E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to the neosubstrates.[2][6]
- Proteasomal Degradation: The polyubiquitinated Ikaros and Aiolos are then recognized and degraded by the 26S proteasome.[3][5]





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Avadomide's molecular glue mechanism of action.

Downstream Signaling and Therapeutic Effects

The degradation of Ikaros and Aiolos, which are transcriptional repressors, leads to significant changes in gene expression within both malignant B-cells and immune cells.[5][9]

- In Malignant B-cells: Degradation of Ikaros and Aiolos is associated with increased transcription of interferon (IFN)-stimulated genes (ISGs). This occurs independently of external IFN signaling and results in apoptosis.[6] This direct cell-autonomous activity has been observed in both Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) subtypes of DLBCL.[1][12]
- In T-cells: In T-cells, the degradation of these repressors leads to the de-repression of key cytokine promoters, most notably Interleukin-2 (IL-2).[1][5] The subsequent increase in IL-2



production provides a powerful co-stimulatory signal, enhancing T-cell activation, proliferation, and cytotoxic function.[10] This T-cell reinvigoration is critical to the immunomodulatory anti-tumor response. Avadomide also triggers IFN signaling in T-cells, which can sensitize tumors to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[13]

Downstream signaling effects of Avadomide.

Quantitative Data Summary

Table 1: Preclinical Binding Affinity and Potency

Compound	Binding Assay Type	Target	Affinity (Ki or Kd)	Reference
Avadomide	Cell-based Target Engagement	CRBN	Less potent than pomalidomide in this assay	[14]
Iberdomide	Microscale Thermophoresis	MsCI4 (CRBN homologue)	Ki = 4.9 μM	[15]
Lenalidomide	Microscale Thermophoresis	MsCI4 (CRBN homologue)	Ki > 100 μM	[15]
Pomalidomide	Microscale Thermophoresis	MsCI4 (CRBN homologue)	Ki = 25 μM	[15]

Note: Direct comparative affinity data for avadomide from a single standardized assay is limited in the public domain. Preclinical studies consistently show it is a more potent degrader of Ikaros/Aiolos than lenalidomide.[1][16]

Table 2: Clinical Efficacy of Avadomide in R/R DLBCL (Monotherapy, Phase 1)[9][12]



Parameter	All R/R DLBCL Patients (n=84)	Classifier-Positive (n=32)	Classifier-Negative (n=37)
Overall Response Rate (ORR)	29%	44%	14%
Complete Response (CR)	11%	Not Reported	Not Reported
Median Progression- Free Survival (mPFS)	Not Reported	6 months (27 weeks)	1.5 months

Classifier-positive tumors are defined by high immune cell infiltration.[9]

Table 3: Common Treatment-Emergent Adverse Events

(AEs) with Avadomide

Adverse Event	Any Grade (%) (Monotherapy, R/R DLBCL, n=97)[12]	Grade 3/4 (%) (Monotherapy, R/R DLBCL, n=97)[12]	Any Grade (%) (with Rituximab, n=68)[1]	Grade 3/4 (%) (with Rituximab, n=68)[1]
Neutropenia	66%	51%	63.2%	55.9%
Infections	57%	24%	23.5%	8.8%
Fatigue/Asthenia	46%	Not Reported	22.1%	Not Reported
Diarrhea	Not Reported	Not Reported	19.1%	Not Reported
Febrile Neutropenia	Not Reported	10%	Not Reported	7.4%
Anemia	Not Reported	12%	Not Reported	Not Reported

Note: Intermittent dosing schedules (e.g., 5 days on / 2 days off) were found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia compared to continuous dosing.[9][12]

Key Experimental Protocols



Protocol: Cereblon Binding Assay (Homogeneous Time-Resolved FRET)

Objective: To quantify the binding affinity of a test compound (e.g., Avadomide) to Cereblon in a competitive assay format.

Principle: This assay uses a GST-tagged recombinant human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[17]

Materials:

- Recombinant GST-tagged human Cereblon (CRBN)
- Thalidomide-Red tracer (or similar fluorescent ligand)
- Anti-GST antibody labeled with Europium (Eu3+) cryptate
- Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)
- Test compound (Avadomide) and control compounds (Pomalidomide, negative control)
- Low-volume 384-well white assay plates
- HTRF-compatible microplate reader

Method:

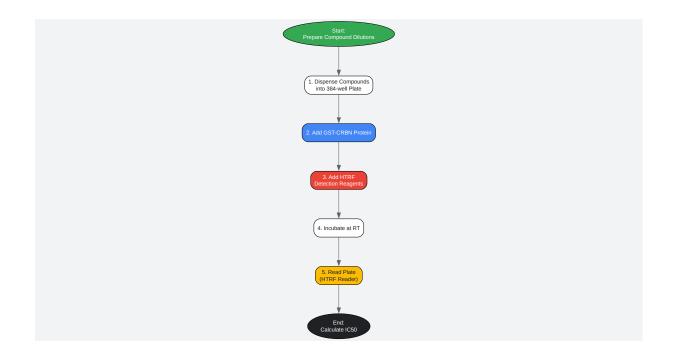
- Prepare serial dilutions of the test compound and controls in assay buffer.
- Dispense 2 μL of the compound dilutions into the assay plate.
- Add 4 μL of GST-CRBN (at a pre-optimized concentration) to each well.
- Prepare a detection mix containing the Thalidomide-Red tracer and the anti-GST-Eu3+ antibody in assay buffer.



- Add 4 μL of the detection mix to each well. Final volume is 10 μL.
- Incubate the plate for 60-90 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis:

- Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Plot the HTRF ratio against the log of the compound concentration.
- Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.



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Workflow for a HTRF-based CRBN binding assay.



Protocol: Aiolos/Ikaros Degradation Assay (Flow Cytometry)

Objective: To measure the dose-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1) in target cells following treatment with Avadomide.

Principle: Peripheral blood mononuclear cells (PBMCs) or specific cell lines are treated with Avadomide. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against Aiolos or Ikaros, as well as cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells). The mean fluorescence intensity (MFI) of the Aiolos/Ikaros signal within the target cell population is quantified by flow cytometry. A reduction in MFI indicates protein degradation. [9][18]

Materials:

- PBMCs isolated from healthy donors or patients, or a relevant cell line (e.g., MM.1S, TMD8).
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
- · Avadomide stock solution (in DMSO).
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).
- Antibodies:
 - Anti-human CD3 (e.g., APC-conjugated)
 - Anti-human CD19 (e.g., PE-conjugated)
 - Anti-human Aiolos (IKZF3) (e.g., Alexa Fluor 488-conjugated)
 - Matching isotype control antibodies.
- Flow cytometer.

Method:

• Plate cells (e.g., 1 x 10⁶ PBMCs/well) in a 96-well plate.



- Treat cells with a serial dilution of Avadomide (e.g., 0.1 nM to 10 μ M) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
- Harvest and wash the cells with FACS buffer (PBS + 2% FBS).
- Stain for surface markers (CD3, CD19) by incubating with antibodies for 30 minutes at 4°C.
- Wash cells to remove unbound surface antibodies.
- Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's protocol.
- Stain for intracellular targets by incubating with anti-Aiolos/Ikaros or isotype control antibodies for 30-60 minutes at room temperature.
- · Wash cells and resuspend in FACS buffer.
- · Acquire data on a flow cytometer.

Data Analysis:

- Gate on the cell populations of interest (e.g., CD3+ T-cells and CD19+ B-cells).
- Determine the MFI for the Aiolos/Ikaros stain in each population for each treatment condition.
- Normalize the MFI values to the vehicle control to calculate the percentage of remaining protein.
- Plot the percentage of Aiolos/Ikaros remaining against the log of Avadomide concentration to determine the DC₅₀ (concentration for 50% degradation).

Protocol: In Vitro Ubiquitination Assay

Objective: To demonstrate that Avadomide promotes the CRBN-dependent ubiquitination of a neosubstrate (e.g., IKZF1).

Principle: Recombinant components of the ubiquitination cascade are combined in the presence or absence of Avadomide. The reaction mixture includes the E1 activating enzyme,



an E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant neosubstrate. The formation of polyubiquitin chains on the substrate is detected by immunoblotting.[3][6]

Materials:

- Recombinant Human E1 enzyme (UBE1)
- Recombinant Human E2 enzyme (e.g., UBE2D1)
- Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)
- Recombinant Human Ubiquitin
- Recombinant neosubstrate (e.g., GST-tagged IKZF1)
- ATP solution
- Avadomide stock solution (in DMSO)
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- SDS-PAGE gels, transfer apparatus, and immunoblotting reagents
- Primary antibodies: Anti-Ubiquitin, Anti-GST (or anti-IKZF1)

Method:

- Set up reactions in microcentrifuge tubes on ice.
- To the reaction buffer, add E1, E2, ubiquitin, and ATP.
- Add the CRL4CRBN complex and the GST-IKZF1 substrate.
- Add Avadomide or vehicle control (DMSO) to the respective tubes. Include a control reaction lacking the E3 ligase or ATP to confirm dependency.
- Initiate the reaction by incubating at 37°C for 60-120 minutes.



- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Perform immunoblotting:
 - Block the membrane (e.g., with 5% milk in TBST).
 - Incubate with primary antibody (e.g., anti-ubiquitin or anti-GST).
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect with an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

Analyze the resulting blot. In the presence of all components and Avadomide, a high-molecular-weight smear or laddering pattern above the band for unmodified GST-IKZF1 should be visible when blotting for either ubiquitin or the GST tag. This pattern represents polyubiquitinated substrate and indicates a positive result.

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